5-bromo-2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-bromo-2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a brominated pyrimidine ring linked to a piperidine moiety, which is further connected to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps:
Bromination: The initial step often involves the bromination of a pyrimidine precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Piperidine Moiety: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors. This may involve reductive amination or cyclization reactions.
Indene Attachment: The indene structure is introduced via a coupling reaction, such as a Suzuki or Heck coupling, to link the indene moiety to the piperidine ring.
Final Assembly: The final step involves the methoxylation of the pyrimidine ring, often using methanol and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the indene and piperidine moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck couplings, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck couplings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
5-bromo-2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 5-bromo-2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-bromo-2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 5-bromo-2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy}pyrimidine lies in its combination of a brominated pyrimidine ring with a piperidine-indene moiety, which may confer unique chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
5-bromo-2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c20-17-10-21-19(22-11-17)24-13-14-4-3-7-23(12-14)18-8-15-5-1-2-6-16(15)9-18/h1-2,5-6,10-11,14,18H,3-4,7-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLVBHWDBCVELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)COC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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